For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Formula and Structure of Yttrium Oxalate
This technical guide provides a comprehensive overview of the chemical formula, structure, and properties of yttrium oxalate. It includes quantitative data, experimental protocols, and a visualization of its thermal decomposition pathway to support research and development activities in various scientific fields.
Chemical Formula and Hydration States
Yttrium oxalate is an inorganic compound with the base chemical formula Y₂(C₂O₄)₃ .[1][2] It is a salt formed from yttrium(III) ions (Y³⁺) and oxalate anions (C₂O₄²⁻). The anhydrous form has a molar mass of approximately 441.87 g/mol .[2]
Yttrium oxalate is characteristically a white, crystalline solid that is highly insoluble in water.[1][3][4] It readily forms crystalline hydrates, with the general formula Y₂(C₂O₄)₃·nH₂O. The number of water molecules (n) can vary, with the most commonly cited forms being the nonahydrate (n=9) and the decahydrate (n=10).[1][5][6][7] Other reported hydrate forms include the octahydrate, tetrahydrate, trihydrate, dihydrate, and monohydrate, which are often intermediates in the thermal decomposition process.[1][8] The nonahydrate, Y₂(C₂O₄)₃·9H₂O, has a molar mass of approximately 604.01 g/mol .[6][9]
Molecular and Crystal Structure
The structure of yttrium oxalate is characterized by the coordination of yttrium ions with the bidentate oxalate ligands. The oxalate ions can bridge yttrium centers to form a complex three-dimensional polymeric network. The water molecules in the hydrated forms are incorporated into the crystal lattice, participating in the coordination sphere of the yttrium ion and forming hydrogen bonds.
Quantitative Data
A summary of key quantitative data for yttrium oxalate is presented in the table below for easy comparison.
| Property | Value | Notes |
| Chemical Formula | Y₂(C₂O₄)₃ (anhydrous) | [1][2] |
| Y₂(C₂O₄)₃·9H₂O (nonahydrate) | [5][6][7] | |
| Molar Mass | 441.87 g/mol (anhydrous) | [2] |
| 604.01 g/mol (nonahydrate) | [6][9] | |
| Appearance | White crystalline powder | [1][2] |
| Solubility in Water | Highly insoluble | [1][3][4] |
| Solubility Product (Ksp) | 5.1 × 10⁻³⁰ at 25 °C | [1] |
| 5.34 x 10⁻²⁹ at 25 °C | [10] | |
| Density | 2.51 g/mL at 25 °C (hydrate, form unspecified) | [11] |
| Crystal System | Monoclinic (for Y₂(C₂O₄)₃·2H₂O) | [1] |
| Unit Cell Parameters | a = 9.3811 Å, b = 11.638 Å, c = 5.9726 Å, β = 96.079° (for Y₂(C₂O₄)₃·2H₂O) | [1] |
| Thermal Decomposition | Decomposes upon heating.[5] Dehydration of octahydrate to monohydrate occurs below ~200°C. Monohydrate is stable between ~200°C and 320°C. Anhydrous form decomposes above ~350°C to yttrium oxide (Y₂O₃).[4][8][12] | The process involves multiple stages of dehydration followed by the decomposition of the anhydrous oxalate.[8] |
Experimental Protocols
Synthesis of Yttrium Oxalate via Co-Precipitation
Yttrium oxalate is commonly synthesized as a precursor for the production of high-purity yttrium oxide.[13][14] The co-precipitation method is a widely used technique.
Objective: To synthesize yttrium oxalate (Y₂(C₂O₄)₃·nH₂O) by precipitation from an aqueous solution.
Materials:
-
Yttrium salt solution (e.g., yttrium nitrate, Y(NO₃)₃, or yttrium chloride, YCl₃)
-
Precipitating agent (e.g., oxalic acid, H₂C₂O₄, or ammonium oxalate, (NH₄)₂C₂O₄)
-
Deionized water
-
Beakers, magnetic stirrer, filtration apparatus (e.g., Büchner funnel), drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a solution of the yttrium salt (e.g., 0.1 M Y(NO₃)₃) in deionized water.
-
Prepare a solution of the precipitating agent (e.g., 0.15 M H₂C₂O₄) in deionized water. A stoichiometric excess of the oxalate is often used.
-
-
Precipitation:
-
The precipitation can be carried out in two ways: "forward strike" (adding the precipitant to the yttrium salt solution) or "reverse strike" (adding the yttrium salt solution to the precipitant).[15]
-
Slowly add one solution to the other while vigorously stirring at a controlled temperature (e.g., 40 °C).[14] A white precipitate of yttrium oxalate will form immediately.
-
The reaction is: 2 Y³⁺(aq) + 3 C₂O₄²⁻(aq) → Y₂(C₂O₄)₃(s).[1]
-
-
Aging:
-
Continue stirring the suspension for a period (e.g., 1 hour) to allow for the precipitate to age, which can improve its filterability and particle size distribution.[14]
-
-
Filtration and Washing:
-
Separate the precipitate from the solution by vacuum filtration.
-
Wash the precipitate several times with deionized water to remove any unreacted ions, followed by a wash with a solvent like ethanol to aid in drying.
-
-
Drying:
-
Dry the collected yttrium oxalate powder in an oven at a low temperature (e.g., 60-80 °C) to a constant weight. Higher temperatures will lead to the loss of hydration water.
-
Analysis by Thermal Decomposition
Thermogravimetric Analysis (TGA) is a key technique to study the thermal decomposition of yttrium oxalate and to determine its hydration state.
Objective: To analyze the thermal stability and decomposition pathway of synthesized yttrium oxalate hydrate.
Instrumentation: Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the dried yttrium oxalate powder (e.g., 5-10 mg) into the TGA sample pan (typically alumina or platinum).
-
TGA Measurement:
-
Heat the sample from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).
-
The measurement is typically performed under a controlled atmosphere, such as air or an inert gas like nitrogen or argon.
-
-
Data Analysis:
-
The resulting TGA curve plots the percentage of mass loss versus temperature.
-
The distinct steps in the mass loss curve correspond to the sequential removal of water molecules and the final decomposition of the anhydrous oxalate to yttrium oxide (Y₂O₃).[8]
-
The temperature ranges for these decomposition steps can be determined from the derivative of the TGA curve (DTG curve).
-
Visualization of Thermal Decomposition Pathway
The following diagram illustrates the sequential decomposition of yttrium oxalate octahydrate upon heating, a process involving multiple dehydration steps followed by the decomposition of the anhydrous salt to form intermediates and finally yttrium oxide.[8]
Caption: Thermal decomposition pathway of yttrium oxalate octahydrate.
References
- 1. Yttrium oxalate - Wikipedia [en.wikipedia.org]
- 2. Yttrium oxalate | C6O12Y2 | CID 164745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. Yttrium compounds - Wikipedia [en.wikipedia.org]
- 5. YTTRIUM OXALATE|13266-82-5|lookchem [lookchem.com]
- 6. Yttrium (III) Oxalate Nonahydrate - ProChem, Inc. [prochemonline.com]
- 7. heegermaterials.com [heegermaterials.com]
- 8. Thermal Decomposition of Yttrium Oxalate [jstage.jst.go.jp]
- 9. Yttrium(III) Oxalate Nonahydrate | C6H18O21Y2 | CID 3084136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. YTTRIUM OXALATE|lookchem [lookchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Research Portal [openresearch.surrey.ac.uk]
- 15. researchgate.net [researchgate.net]
